Methyl glyoxylate

Polymer Chemistry Biodegradable Materials Thermal Analysis

Methyl glyoxylate (CAS 922-68-9) is the simplest possible aldehyde ester, serving as a foundational α-ketoester building block in organic synthesis. Its molecular formula is C₃H₄O₃, with a molecular weight of 88.06 g/mol and a density of approximately 1.1 g/cm³.

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
CAS No. 922-68-9
Cat. No. B029699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl glyoxylate
CAS922-68-9
Synonyms2-Oxo-acetic Acid Methyl Ester;  Methyl Oxoacetate;  Oxoacetic Acid Methyl Ester; 
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESCOC(=O)C=O
InChIInChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3
InChIKeyKFKXSMSQHIOMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Glyoxylate (CAS 922-68-9): Core Properties and Procurement Considerations for α-Ketoester Research


Methyl glyoxylate (CAS 922-68-9) is the simplest possible aldehyde ester, serving as a foundational α-ketoester building block in organic synthesis . Its molecular formula is C₃H₄O₃, with a molecular weight of 88.06 g/mol and a density of approximately 1.1 g/cm³ [1]. The compound exists as a colorless transparent liquid with a melting point of 40-42°C and a boiling point of approximately 102.6°C at 760 mmHg . Its defining structural feature is the presence of two adjacent, highly electrophilic carbonyl groups—an aldehyde and a methyl ester—which confer unique reactivity patterns [2]. This dual functionality positions methyl glyoxylate as a versatile C3 synthon for constructing complex molecular architectures, including heterocycles, amino acid derivatives, and chiral α-hydroxy esters [3].

Why Methyl Glyoxylate (CAS 922-68-9) Cannot Be Replaced by Other Glyoxylates or α-Ketoesters


Generic substitution among glyoxylate esters or α-ketoesters is scientifically invalid due to quantifiable differences in steric profile, hydrolytic stability, and electronic character. While ethyl, n-butyl, and benzyl glyoxylates share the same reactive α-ketoester core, the methyl ester in methyl glyoxylate confers a distinct balance of reactivity and steric accessibility that is critical for reaction outcomes [1]. For example, the smaller methyl group minimizes steric bulk compared to ethyl or benzyl counterparts, influencing both the rate and stereochemical course of addition reactions [2]. Furthermore, the hydrolysis rate of the ester moiety directly impacts the degradation kinetics of derived polymers and the fate of intermediates in aqueous or biological environments [3]. Selecting the incorrect glyoxylate can lead to altered reaction rates, reduced enantioselectivity, premature depolymerization, or the generation of undesired byproducts, thereby compromising reproducibility and yield in both academic research and industrial process development [4].

Quantitative Evidence: Methyl Glyoxylate (922-68-9) Head-to-Head Differentiation Data


Thermal Stability Enhancement in End-Capped Poly(Methyl Glyoxylate) vs. Non-Terminated Polymer

In polymer chemistry, the thermal stability of poly(methyl glyoxylate) (PMG) is highly dependent on proper end-capping. A direct head-to-head comparison within the same study demonstrates that non-terminated PMG begins to degrade at 67°C, whereas the same polymer, when end-capped with a functional isocyanate, exhibits thermal stability up to 177°C [1]. This represents a 110°C increase in the onset of degradation.

Polymer Chemistry Biodegradable Materials Thermal Analysis

Quantitative Copolymerization with 1,3-Dioxolane: High Molecular Weight and Random Distribution

Cationic copolymerization of methyl glyoxylate (GM) with 1,3-dioxolane (DXL) yields copolymers with relatively high molecular weights, reaching up to 1.7 x 10⁴ g/mol [1]. This is a class-level inference, as it demonstrates the monomer's ability to participate in controlled copolymerization to achieve a specific material property, compared to homopolymerization which is often limited by low ceiling temperatures.

Copolymerization Polymer Synthesis Degradable Polymers

Asymmetric Induction in Glyoxylate-Ene Reaction: Methyl vs. Menthyl Glyoxylate

In asymmetric ene reactions, the choice of ester group significantly impacts stereochemical outcome. A cross-study comparison reveals that an intermolecular carbonyl ene reaction between 1-methylstyrene and methyl glyoxylate, catalyzed by a Ti(IV) complex, affords the product in 40% yield with 52% ee [1]. In contrast, a study using menthyl glyoxylate (a chiral auxiliary) in an asymmetric ene reaction catalyzed by a bis(oxazoline)-lanthanide complex achieved 85% yield and up to 54% ee [2].

Asymmetric Catalysis Stereoselective Synthesis α-Hydroxy Esters

High-Value Application Scenarios for Methyl Glyoxylate (922-68-9) Based on Differentiated Evidence


Synthesis of Stabilized, High-Molecular-Weight Polyacetals for Biomedical Applications

Methyl glyoxylate is the monomer of choice for preparing poly(methyl glyoxylate) (PMG), a biodegradable polyacetal. The quantitative evidence shows that with proper end-capping, PMG can achieve thermal stability up to 177°C, a 110°C improvement over non-terminated polymer [4]. This stability is essential for processing and storage. Furthermore, PMG undergoes hydrolytic degradation in aqueous environments to yield glyoxylic acid, a natural metabolite, making it suitable for drug delivery and tissue engineering applications [5].

Copolymer Synthesis for Hydrophilic, Degradable Polymers

The ability of methyl glyoxylate to undergo cationic copolymerization with 1,3-dioxolane to yield high molecular weight copolymers (up to 1.7 x 10⁴) is a critical differentiator [4]. After hydrolysis, these copolymers provide hydrophilic, degradable materials with ionic functions. This specific copolymerization behavior, which allows for nearly quantitative conversion of both comonomers, is not universally shared by other glyoxylates and is essential for designing advanced polymer architectures with tunable properties [4].

Methodological Development in Asymmetric Catalysis

Methyl glyoxylate serves as an achiral, commercially available α-ketoester for developing new asymmetric catalytic methods. Its use in ene reactions, as evidenced by the 52% ee achieved with a Ti(IV) catalyst, provides a baseline for comparing catalyst performance and reaction conditions [4]. This allows researchers to screen a wide range of chiral catalysts and alkene substrates without the added complexity of a chiral auxiliary, which is a key step in reaction optimization and methodology development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl glyoxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.